![molecular formula C11H10ClF6N3O B11660551 N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide](/img/structure/B11660551.png)
N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a chlorine atom and an amino group, which is further connected to a hexafluoropropane moiety and a propanamide group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide typically involves the reaction of 2-chloropyridine-3-amine with hexafluoropropan-2-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as toluene, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorantraniliprole: A similar compound used as an insecticide, known for its high efficacy and low toxicity.
2-Chloropyridine-3-boronic acid: Another related compound used in various organic synthesis reactions.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide stands out due to its unique combination of a pyridine ring, hexafluoropropane moiety, and propanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H10ClF6N3O |
|---|---|
Molekulargewicht |
349.66 g/mol |
IUPAC-Name |
N-[2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide |
InChI |
InChI=1S/C11H10ClF6N3O/c1-2-7(22)21-9(10(13,14)15,11(16,17)18)20-6-4-3-5-19-8(6)12/h3-5,20H,2H2,1H3,(H,21,22) |
InChI-Schlüssel |
HGYSARGQPGXZFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(N=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


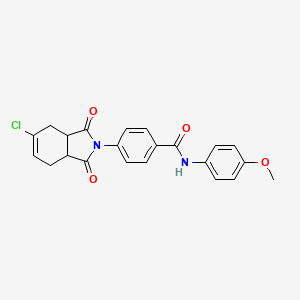
![N'-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660476.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11660477.png)
![N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11660489.png)
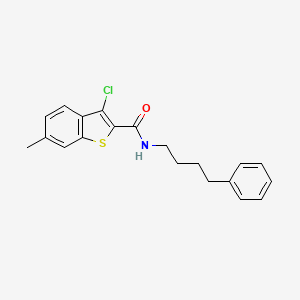
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660499.png)
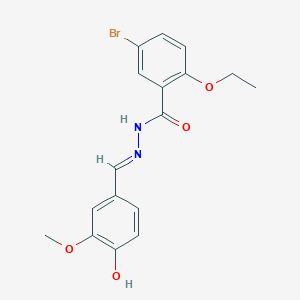
![Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11660507.png)
![5-Amino-7-benzo[1,3]dioxol-5-yl-2-benzo[1,3]dioxol-5-ylmethylene-3-oxo-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11660512.png)
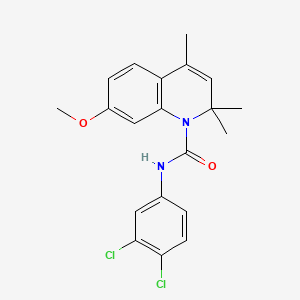
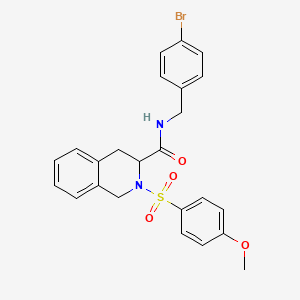
![4-[4-(Benzyloxy)phenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11660521.png)
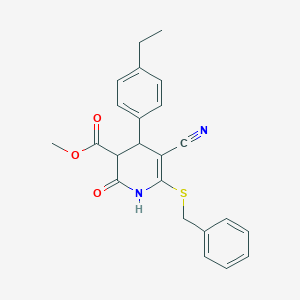
![4-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11660533.png)
